1,1,1-Trifluoro-3-iodopropane
Overview
Description
1,1,1-Trifluoro-3-iodopropane is a halogenated hydrocarbon with the molecular formula C3H4F3I. It is a colorless liquid with a density of approximately 1.911 g/cm³ at 25°C and a boiling point of around 80°C . This compound is notable for its use in various chemical reactions due to its unique structure, which includes both fluorine and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-iodopropane can be synthesized through the iodination of 1,1,1-trifluoropropane. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. The process may also involve the use of solvents such as acetone to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar iodination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through distillation to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-iodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organic compounds, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functional groups .
Scientific Research Applications
1,1,1-Trifluoro-3-iodopropane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly those containing fluorine and iodine atoms.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, often involves this compound.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-iodopropane involves its interaction with various molecular targets. The presence of fluorine and iodine atoms allows the compound to participate in unique chemical reactions, influencing molecular pathways and processes. For example, the compound can act as a halogenating agent, introducing halogen atoms into other molecules and altering their chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-iodoethane
- Trifluoroiodomethane
- Heptafluoro-2-iodopropane
Comparison
1,1,1-Trifluoro-3-iodopropane is unique due to its specific structure, which includes a trifluoromethyl group and an iodine atom on a three-carbon chain. This structure imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to similar compounds with different halogen atoms or carbon chain lengths .
Properties
IUPAC Name |
1,1,1-trifluoro-3-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYQAUQKZDZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963475 | |
Record name | 1,1,1-Trifluoro-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-37-7 | |
Record name | 1,1,1-Trifluoro-3-iodopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-3-iodopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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